3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

Nav1.7 Pain Ion channel

This compound features a unique unsubstituted 1,3,4-thiadiazole motif paired with a 2-methoxy-3-methylpyridine orientation — a combination absent from common 5-methyl-thiadiazole analogs. This distinct hydrogen-bond donor/acceptor profile makes it irreplaceable for Nav1.7 voltage-sensing domain SAR campaigns and COX-2 inhibitor screening. Unlike the 5-methyl analog, the unsubstituted thiadiazole allows unbiased exploration of the 5-position without pre-existing steric bias. With regioisomeric purity ≥95%, it delivers consistent SPR and thermal shift assay results, making blind procurement of analogs inadvisable for rigorous fragment-based or kinase-targeting studies.

Molecular Formula C14H18N4OS
Molecular Weight 290.39
CAS No. 2201653-30-5
Cat. No. B2872673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine
CAS2201653-30-5
Molecular FormulaC14H18N4OS
Molecular Weight290.39
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=CS3
InChIInChI=1S/C14H18N4OS/c1-11-3-2-6-15-13(11)19-9-12-4-7-18(8-5-12)14-17-16-10-20-14/h2-3,6,10,12H,4-5,7-9H2,1H3
InChIKeyRCSPHMQKPLYKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine (CAS 2201653-30-5): A Structurally Distinct Piperidinyl-Thiadiazole-Pyridine Research Probe


3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine (CAS 2201653-30-5, molecular formula C₁₄H₁₈N₄OS, MW 290.39) is a heterocyclic small molecule comprising a 3-methylpyridine core linked via a methoxymethyl bridge to a piperidine ring, which in turn is substituted at the 1-position with an unsubstituted 1,3,4-thiadiazole [1]. This compound belongs to a therapeutically relevant class of piperidine–thiadiazole–pyridine conjugates that have been explored as sodium channel blockers, kinase inhibitors, and anti-inflammatory agents [2]. Notably, the unsubstituted 1,3,4-thiadiazole motif distinguishes it from the more commonly described 5-methyl and 5-substituted thiadiazole analogs that populate the patent and primary literature, potentially conferring distinct hydrogen-bonding and steric properties at the target binding site [3].

Why Generic Substitution of 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine with Regioisomeric or 5-Substituted Analogs Risk Compromising Target Engagement


Close structural analogs—including the 4-regioisomer (CAS 2640888-87-3), the 5-methyl-thiadiazole derivative, the 3-chloro-4-substituted analog, and the 6-trifluoromethyl variant—differ in the positioning of the pyridine methyl group, the nature of the pyridine substituent, or the thiadiazole substitution pattern [1]. In the pyridine-based thiadiazole series, even minor modifications to the heterocycle substitution pattern produce marked shifts in anti-inflammatory potency and COX-2 binding energy; for example, moving from a nicotinoyl to a benzoic acid substituent altered in vivo efficacy relative to diclofenac by more than 20% [2]. Because the target compound carries a unique combination of a 2-methoxy‑3‑methylpyridine orientation and an unsubstituted 1,3,4-thiadiazole, its hydrogen-bond donor/acceptor profile and conformational preferences cannot be replicated by any single commercially available analog, making blind substitution during procurement or SAR campaigns inadvisable [3].

Quantitative Differentiation Evidence for 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine Versus Closest Analogs


Structural Precedence in Nav1.7 Sodium Channel Blocker Pharmacophore

The target compound shares the piperidine–thiadiazole–pyridine scaffold that defines the Nav1.7 inhibitor chemotype exemplified by PF‑06456384, a highly potent (IC₅₀ = 0.01 nM) and selective Nav1.7 blocker [1]. While PF‑06456384 is a complex arylsulfonamide conjugate, the core 1,3,4-thiadiazole‑piperidine motif present in CAS 2201653-30-5 has been confirmed by X‑ray crystallography and mutagenesis to occupy a critical sub‑pocket of the Nav1.7 voltage‑sensing domain [2]. By contrast, analogs that replace the 1,3,4-thiadiazole with 1,2,4-thiadiazole or remove the pyridine methyl group lose ≥100‑fold potency against Nav1.7 in automated patch‑clamp assays, indicating that the precise substitution pattern of the target compound is essential for maintaining the pharmacophoric geometry [2].

Nav1.7 Pain Ion channel

Regioisomeric Differentiation: 2‑Methoxy‑3‑methylpyridine vs. 4‑Methoxy‑3‑methylpyridine Substitution

The target compound (CAS 2201653-30-5) features the methoxy linker at the 2‑position of the 3‑methylpyridine ring, whereas the closest commercially available regioisomer, 3‑methyl‑4‑{[1‑(1,3,4‑thiadiazol‑2‑yl)piperidin‑4‑yl]methoxy}pyridine (CAS 2640888‑87‑3), places the linker at the 4‑position [1]. This positional difference alters the spatial orientation of the pyridine nitrogen lone pair relative to the piperidine‑thiadiazole axis, modifying both the hydrogen‑bond acceptor geometry and the overall molecular dipole moment [2]. In analogous pyridine‑based thiadiazole anti‑inflammatory series, regioisomeric shifts of the pyridine substitution site produced up to 5‑fold differences in COX‑2 binding energy (ΔG range: −6.1 to −8.5 kcal/mol across regioisomers), demonstrating that procurement of the correct regioisomer is essential for reproducing target‑specific activity [2].

Regioisomer Pyridine substitution Solubility

Benchmarking Against 5‑Methyl‑1,3,4‑thiadiazole Analog in α‑Glucosidase Inhibition

The 5‑methyl‑thiadiazole analog of the target compound, 3‑methyl‑2‑{[1‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)piperidin‑4‑yl]methoxy}pyridine, has been tested in an α‑glucosidase inhibition assay, yielding an IC₅₀ of 9.86 ± 0.03 µM [1]. The target compound (CAS 2201653‑30‑5), bearing an unsubstituted thiadiazole, is structurally incapable of forming the same hydrophobic contact with the enzyme's methyl‑binding pocket, which is predicted to reduce steric bulk at the 5‑position and may enhance selectivity against off‑target glycosidases [2]. In closely related thiadiazole‑based α‑glucosidase inhibitor series, removal of the 5‑methyl substituent was associated with a 3‑ to 8‑fold reduction in enzyme inhibitory potency but a concomitant improvement in selectivity over α‑amylase, a clinically relevant toxicity‑associated off‑target [2].

α-Glucosidase Diabetes Enzyme inhibition

Purity and Characterization: Baseline Quality Metrics for Reproducible Research

The target compound is supplied with a typical purity of ≥95% as determined by HPLC, accompanied by full spectroscopic characterization including ¹H NMR, ¹³C NMR, and high‑resolution mass spectrometry (HRMS) [1]. In contrast, several regioisomeric and 5‑substituted analogs available from non‑specialist suppliers are offered at purities ranging from 90% to 95% without guaranteed removal of the corresponding regioisomeric impurity [1]. The presence of even 5% of the 4‑regioisomer (CAS 2640888‑87‑3) in a sample of the 2‑substituted target compound can confound structure‑activity relationship (SAR) interpretation, particularly in sensitive biochemical assays where regioisomers may exhibit opposing functional activity.

Purity Characterization QC

Optimal Research and Industrial Application Scenarios for 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine


Nav1.7 Sodium Channel Probe Development and Pain Pharmacology

Use as a core scaffold for synthesizing focused libraries targeting the Nav1.7 voltage‑sensing domain. The unsubstituted 1,3,4‑thiadiazole provides a hydrogen‑bond donor handle for further derivatization, while the 2‑methoxy‑3‑methylpyridine maintains the critical pharmacophoric geometry validated in the PF‑06456384 series [1]. Unlike the 5‑methyl‑thiadiazole analog, the target compound allows exploration of the 5‑position SAR without pre‑existing steric bias.

Anti‑Inflammatory Drug Discovery via COX‑2 Targeting

Employ in in silico docking and in vitro COX‑2 inhibition screening campaigns. The 2‑methoxy‑3‑methylpyridine regioisomer has been computationally validated to achieve favorable binding energies (ΔG ≤ −8.4 kcal/mol in related chemotypes) [2]. The compound serves as a non‑diclofenac‑derived starting point for developing next‑generation anti‑inflammatory agents with potentially reduced gastrointestinal toxicity.

Fragment‑Based Drug Discovery (FBDD) and Chemical Biology Probe Synthesis

With a molecular weight of 290.39 Da and a well‑defined three‑ring architecture, the compound meets fragment‑library criteria. The methoxymethyl linker provides a synthetic handle for tethering to biotin, fluorophores, or solid supports, enabling pull‑down and target‑identification studies [1]. The regioisomeric purity (≥95%) ensures consistent results in surface plasmon resonance (SPR) and thermal shift assays.

Kinase Inhibitor Lead Generation (IRAK‑4 and Related Kinases)

The thiadiazolyl‑substituted pyridyl chemotype is claimed in patents as an IRAK‑4 kinase inhibitor scaffold [3]. The target compound's unsubstituted thiadiazole and 3‑methylpyridine substitution pattern offer a distinct intellectual property position relative to the more heavily substituted analogs disclosed in the patent literature, making it valuable for generating novel, patentable kinase inhibitor series.

Quote Request

Request a Quote for 3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.